1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea
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Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea is a chemical compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety attached to a phenyl group.
Preparation Methods
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action include inhibition of key metabolic enzymes and disruption of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea can be compared with other similar compounds, such as:
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Phenylthiourea: Shares the thiourea moiety but lacks the pyridine ring and its substitutions.
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl-pyridine core but differ in their substituents and functional groups.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H9ClF3N3S |
---|---|
Molecular Weight |
331.74 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C13H9ClF3N3S/c14-10-6-8(13(15,16)17)7-18-11(10)20-12(21)19-9-4-2-1-3-5-9/h1-7H,(H2,18,19,20,21) |
InChI Key |
CCYNGRYCHLGUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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